molecular formula C14H19BrO3 B8530356 3-Bromo-4-n-heptyloxybenzoic acid

3-Bromo-4-n-heptyloxybenzoic acid

Cat. No. B8530356
M. Wt: 315.20 g/mol
InChI Key: OKJBADUDDQPCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-n-heptyloxybenzoic acid is a useful research compound. Its molecular formula is C14H19BrO3 and its molecular weight is 315.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-n-heptyloxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-n-heptyloxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-4-n-heptyloxybenzoic acid

Molecular Formula

C14H19BrO3

Molecular Weight

315.20 g/mol

IUPAC Name

3-bromo-4-heptoxybenzoic acid

InChI

InChI=1S/C14H19BrO3/c1-2-3-4-5-6-9-18-13-8-7-11(14(16)17)10-12(13)15/h7-8,10H,2-6,9H2,1H3,(H,16,17)

InChI Key

OKJBADUDDQPCLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

25.8 g (0.119 mol) of the 3-bromo-4-hydroxybenzoic acid prepared in Step I was dissolved in 615 ml ethanol and 42.6 g (0.238 mol) of heptyl bromide was added to the solution. Aqueous potassium hydroxide (13.5 g of potassium hydroxide in 62 ml of water) was added with heating and the above solution was refluxed for ten hours. 125 ml of 10% aqueous potassium hydroxide was added and the solution was refluxed for two more hours. The reaction solution was allowed to stand to cool to room temperature, and excess 5 N hydrochloric acid solution was added commencing crystallization. The crystals were fractionated through filtration by suction, washed with water, dried and recrystallized with ethanol to yield 31.9 g of purified 3-bromo-4-n-heptyloxybenzoic acid. The yield was calculated to be 85.5%.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
615 mL
Type
solvent
Reaction Step One
Quantity
42.6 g
Type
reactant
Reaction Step Two
Quantity
62 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

25.8 g (0.119 mol) of the 3-bromo-4-hydroxybenzoic acid prepared in Step I was dissolved in 615 ml ethanol and 42.6 g (0.238 mol) of heptyl bromide was added to the solution. Aqueous potassium hydroxide (13.5 g of potassium hydroxide in 62 ml of water) was added with heating and the above solution was refluxed for ten hours. 125 ml of 10% aqueous potassium hydroxide was added and the solution was refluxed for two more hours. The reaction solution was allowed to stand to cool to room temperature, and excess 5 N hydrochloric acid solution was added commencing crystallization. The crystals were fractionated through filtration by suction, washed with water, dried and recrystallized with ethanol to yield 32.2 of purified 3-bromo-4-n-heptyloxybenzoic acid. The yield was calculated to be 85.9%.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
615 mL
Type
solvent
Reaction Step One
Quantity
42.6 g
Type
reactant
Reaction Step Two
Quantity
62 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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